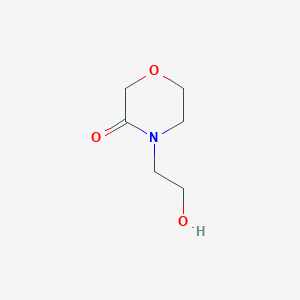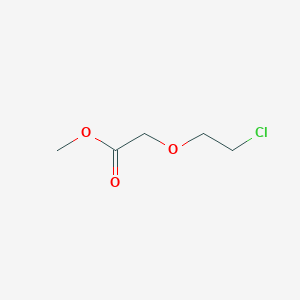
4-Bromo-1,5-naphthyridine
Overview
Description
4-Bromo-1,5-naphthyridine is a chemical compound with the molecular weight of 209.05 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, including 4-Bromo-1,5-naphthyridine, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains . Specific methods for the synthesis of 4-Bromo-1,5-naphthyridine involve the use of 2-hydroxy-1,5-naphthyridine, 3-amino-5-bromopyridine (Skraup-synthesis), and 4-hydroxy-1,5-naphthyridine .Molecular Structure Analysis
The molecular structure of 4-Bromo-1,5-naphthyridine is represented by the InChI code: 1S/C8H5BrN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H . Further physical and chemical properties can be determined through infrared spectra .Chemical Reactions Analysis
1,5-naphthyridine derivatives, including 4-Bromo-1,5-naphthyridine, react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Physical And Chemical Properties Analysis
4-Bromo-1,5-naphthyridine has a molecular weight of 209.05 . Further physical and chemical properties can be determined through infrared spectra .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Bromo-1,5-naphthyridine is a key precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant importance in medicinal chemistry due to their biological activities .
Biological Activity
This compound exhibits a range of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties. Its versatility makes it a valuable asset in the development of new therapeutic agents .
Metal Complex Formation
4-Bromo-1,5-naphthyridine can act as a ligand for the formation of metal complexes. These complexes have potential applications in catalysis, material science, and as models for biological systems .
Optical Applications
Due to its unique structure, 4-Bromo-1,5-naphthyridine derivatives can be used in optical applications. This includes the development of new photoluminescent materials with potential use in electronic devices .
Anticancer Properties
Research has shown that derivatives of 4-Bromo-1,5-naphthyridine have anticancer properties. They can be used to design and synthesize new compounds that target specific cancer cells .
Synthetic Organic Chemistry
In synthetic organic chemistry, 4-Bromo-1,5-naphthyridine serves as a building block for the construction of complex molecules. Its reactivity allows for the creation of a wide variety of compounds with potential industrial and pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-Bromo-1,5-naphthyridine involves a series of chemical reactions. For instance, a nucleophilic aromatic substitution generates an anionic intermediate. The elimination of halide affords the desired products . Another mechanism involves the use of 1,5-naphthyridyne-3,4 as an intermediate .
Safety and Hazards
4-Bromo-1,5-naphthyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with suitable personal protective equipment .
Future Directions
properties
IUPAC Name |
4-bromo-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZMWDKSPLIZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567140 | |
| Record name | 4-Bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,5-naphthyridine | |
CAS RN |
90001-34-6 | |
| Record name | 4-Bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key chemical reaction involving 4-Bromo-1,5-naphthyridine described in the research?
A1: The research focuses on the amination reaction of 4-Bromo-1,5-naphthyridine with potassium amide in liquid ammonia. Interestingly, this reaction doesn't yield a single product but a mixture of two isomers: 3-amino-1,5-naphthyridine and 4-amino-1,5-naphthyridine []. The proposed mechanism suggests the formation of 1,5-naphthyridyne-3,4 as a reactive intermediate, which then reacts further to produce the observed mixture.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)
